Pregnane X Receptor (PXR) Agonist Activity: Target Compound Cross-Study Comparison with Established Quinoline-Derived PXR Agonists
In a luciferase reporter gene assay using VP16-fused human PXR expressed in HEK293 cells after 24 h incubation, ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate exhibited agonist activity with an EC50 value of 630 nM [1]. This activity places the compound in the moderate agonist range relative to the structurally distinct tetracyclic quinoline PXR agonist template 19b, which demonstrated an EC50 of 1200 nM (efficacy 119%) in a comparable cell-based PXR transactivation assay [2]. The target compound thus provides a 1.9‑fold higher potency than this representative quinoline‑class PXR agonist, offering potentially greater dynamic range for structure‑activity relationship (SAR) exploration in xenobiotic sensing applications.
| Evidence Dimension | PXR agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 630 nM (hPXR-VP16, HEK293, luciferase reporter) |
| Comparator Or Baseline | Tetracyclic quinoline template 19b: EC50 = 1200 nM (hPXR, transactivation assay) |
| Quantified Difference | 1.9‑fold lower EC50 (higher potency) for the target compound |
| Conditions | Target: VP16‑fused human PXR, HEK293 cells, 24 h, luciferase reporter gene assay. Comparator: human PXR transactivation assay. |
Why This Matters
A 1.9‑fold difference in EC50 can meaningfully expand the working concentration range in PXR‑dependent screening cascades, making this compound a more sensitive tool for probing PXR‑mediated drug‑drug interaction potential.
- [1] BindingDB Entry for BDBM50152147 (CHEMBL3781062). Agonist activity at VP16‑fused human PXR expressed in HEK293 cells. EC50: 630 nM. (http://ww.w.bindingdb.org/) View Source
- [2] Exploiting Chemical Toolboxes for the Expedited Generation of Tetracyclic Quinolines as a Novel Class of PXR Agonists. J. Med. Chem. 2018, 61, 1447–1466. Template 19b EC50 = 1.2 μM (119% efficacy). PMID: 29293310. View Source
